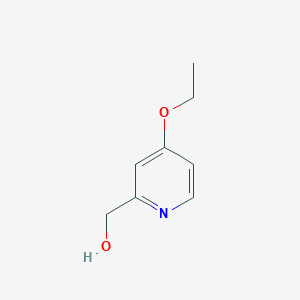

(4-ethoxypyridin-2-yl)methanol

Descripción

Context within Pyridine-Methanol Derivatives and Related Chemical Scaffolds

The pyridine-methanol framework is a common structural motif in a multitude of chemical compounds. Variations in the substitution pattern on the pyridine (B92270) ring lead to a wide array of isomers and derivatives, each with unique properties. For instance, isomers of (4-ethoxypyridin-2-yl)methanol include (2-ethoxypyridin-4-yl)methanol (B3105570) and (6-ethoxypyridin-3-yl)methanol (B3201647). vulcanchem.comsigmaaldrich.cn The synthesis of such compounds can often be achieved through methods like the reaction of a corresponding chloropyridine derivative with a suitable alkoxide, as demonstrated by the synthesis of (6-ethoxypyridin-3-yl)methanol from (6-chloropyridin-3-yl)methanol using sodium ethoxide in ethanol (B145695). vulcanchem.com

The core structure is also present in more complex molecules. For example, {4-[2-(dimethylamino)ethoxy]pyridin-2-yl}methanol incorporates a more elaborate ether linkage at the 4-position while retaining the pyridin-2-yl-methanol core. sigmaaldrich.com The strategic placement of functional groups, such as the ethoxy and methanol (B129727) groups, is crucial as it influences the electronic properties, reactivity, and biological interactions of the molecule.

| Compound Name | CAS Number | Molecular Formula | Physical Form |

| (2-ethoxypyridin-4-yl)methanol | 153928-58-6 | C8H11NO2 | Liquid |

| This compound | Not Available | C8H11NO2 | Not Available |

| (6-ethoxypyridin-3-yl)methanol | Not Available | C8H11NO2 | Not Available |

Note: Data for this compound and (6-ethoxypyridin-3-yl)methanol is predicted based on its isomers.

Academic Significance in Organic and Inorganic Chemistry Research

Pyridine derivatives are foundational in medicinal chemistry due to their presence in numerous natural products and pharmaceuticals. mdpi.com The pyridine scaffold's weak basicity and potential for aqueous solubility make it a valuable component in drug design. mdpi.com Pyridine-methanol derivatives, in particular, are investigated for a range of biological activities. For example, series of arylpyrid-3-ylmethanones have been studied as positive allosteric modulators of nicotinic acetylcholine (B1216132) receptors, where substitutions like an ethoxy group were found to be significant for activity. nih.gov Furthermore, novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives have been synthesized and evaluated for their anti-fibrotic activities. mdpi.com

In the realm of inorganic chemistry and catalysis, pyridine-based ligands are of great importance. The nitrogen atom of the pyridine ring can coordinate with metal ions, forming stable complexes that can act as catalysts. Pyridinemethanol derivatives can act as bidentate ligands, coordinating through both the pyridine nitrogen and the oxygen of the hydroxyl group. researchgate.net These complexes have applications in various catalytic transformations, including C-N coupling reactions. mdpi.com For instance, 2-pyridone derivatives can serve as tautomeric catalysts in ester-amide exchange reactions. chemrxiv.org The stereoselective dearomatization of pyridine derivatives is another area of active research, providing access to valuable enantioenriched δ-lactams for medicinal chemistry. mdpi.comacs.org

Structural Features and Potential for Chemical Transformations

The chemical behavior of this compound is dictated by its three key structural components: the pyridine ring, the methanol group, and the ethoxy group. Each of these functional groups offers avenues for a variety of chemical transformations.

The primary alcohol of the methanol group is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid, a common transformation for pyridinemethanol derivatives. ambeed.com This alcohol can also undergo esterification with carboxylic acids or their derivatives to form esters. ambeed.com

The pyridine ring itself can participate in several reactions. The nitrogen atom can be alkylated or acylated . ambeed.com The ring can undergo nucleophilic substitution reactions , although the positions are dictated by the directing effects of the existing substituents. The ethoxy group at the 4-position and the methanol group at the 2-position will influence the regioselectivity of such substitutions. Furthermore, the pyridine ring can be reduced to a piperidine (B6355638) ring under certain catalytic hydrogenation conditions. ambeed.com

The ethoxy group is generally stable but can be cleaved under harsh conditions. It also influences the electronic density of the pyridine ring, which in turn affects its reactivity in various reactions, including its ability to act as a ligand in coordination chemistry.

| Functional Group | Reaction Type | Potential Products |

| Methanol (-CH2OH) | Oxidation | (4-ethoxypyridin-2-yl)carbaldehyde, 4-ethoxypicolinic acid |

| Methanol (-CH2OH) | Esterification | Esters of this compound |

| Methanol (-CH2OH) | Nucleophilic Substitution | Ether or halide derivatives |

| Pyridine Ring | N-Alkylation/Acylation | N-alkyl or N-acyl pyridinium (B92312) salts |

| Pyridine Ring | Reduction | (4-ethoxypiperidin-2-yl)methanol |

| Pyridine Ring | Electrophilic/Nucleophilic Substitution | Substituted pyridine derivatives |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-ethoxypyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-11-8-3-4-9-7(5-8)6-10/h3-5,10H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNHBVEZAMRXFAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethoxypyridin 2 Yl Methanol and Analogues

Established Synthetic Routes to 2-Pyridylmethanol Derivatives

The preparation of 2-pyridylmethanol and its derivatives can be achieved through various synthetic pathways, which can be broadly categorized into multi-step organic syntheses and functional group interconversions. bldpharm.com These methods provide the foundational chemical knowledge for developing syntheses of more complex, substituted analogues like (4-ethoxypyridin-2-yl)methanol.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is a common strategy to build the 2-pyridylmethanol framework from simpler precursors. bldpharm.com A classical and widely employed approach begins with the corresponding 2-picoline (2-methylpyridine). acs.orgwikipedia.org This method typically involves a sequence of reactions:

N-Oxidation: The pyridine (B92270) nitrogen of 2-picoline is oxidized to form the N-oxide. This is often achieved using oxidizing agents like hydrogen peroxide in acetic acid. researchgate.net

Rearrangement: The 2-picoline N-oxide undergoes an acetic anhydride-mediated rearrangement to yield the acetate (B1210297) of 2-pyridinemethanol. acs.org

Hydrolysis: The resulting acetate ester is then hydrolyzed, typically under basic conditions, to afford the final 2-pyridylmethanol. acs.org

Another multi-step approach involves the construction of the pyridine ring itself from acyclic precursors, although this is less common for simple substituted pyridylmethanols.

Functional Group Transformations and Interconversions

Functional group transformations on pre-existing pyridine rings provide a more direct route to 2-pyridylmethanol derivatives. These methods rely on the conversion of a suitable functional group at the 2-position into a hydroxymethyl group.

A primary method is the reduction of 2-carbonyl compounds . Pyridine-2-carboxylic acids or their corresponding esters can be reduced to 2-pyridylmethanols. chemistrysteps.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as weaker reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters and carboxylic acids directly. chemistrysteps.comlibretexts.org The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate, which is further reduced in situ to the primary alcohol. libretexts.org

Alternatively, pyridine-2-carboxaldehydes can be readily reduced to 2-pyridylmethanols using milder reducing agents such as sodium borohydride. chemistrysteps.com This two-step approach, involving the oxidation of a 2-methyl group to an aldehyde followed by reduction, is a viable strategy.

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, requires a strategy that incorporates the introduction of both the 4-ethoxy group and the 2-methanol functionality. Two plausible synthetic routes can be devised based on the general principles outlined above.

Introduction of the Ethoxy Moiety onto the Pyridine Ring System

The introduction of an ethoxy group at the 4-position of the pyridine ring can be achieved through nucleophilic aromatic substitution on a suitable precursor. A common starting material is a 4-halopyridine, such as 4-chloropyridine. The chloro group can be displaced by an ethoxide anion, typically from sodium ethoxide, in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF).

For instance, in the synthesis of a related compound, 2-ethoxy-4-methylpyridine, 2-chloro-4-methylpyridine (B103993) is reacted with sodium ethoxide in ethanol at reflux, sometimes with the aid of a copper(I) iodide catalyst to enhance reactivity. Similarly, starting with 4-chloro-3-methylpyridine-N-oxide, reaction with sodium ethoxide in DMF at 80°C has been shown to substitute the chlorine with an ethoxy group with high conversion.

Another strategy involves the etherification of a 4-hydroxypyridine (B47283) derivative. The Williamson ether synthesis, employing an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base like potassium carbonate (K₂CO₃) or silver oxide (Ag₂O), can be used to form the ether linkage. tandfonline.comscirp.org

Formation of the Methanol (B129727) Functionality

With the 4-ethoxy group in place, the final step is the formation of the methanol group at the 2-position. This can be accomplished through several methods, depending on the available precursor.

If the starting material is 4-ethoxy-2-methylpyridine, the methyl group can be oxidized. A direct oxidation to the alcohol is challenging; a more controlled approach involves a two-step process. First, the methyl group is oxidized to an aldehyde using an oxidizing agent like selenium dioxide. Subsequently, the resulting 4-ethoxypyridine-2-carbaldehyde is reduced to the desired alcohol using a reducing agent such as sodium borohydride. chemistrysteps.com

Alternatively, a more convergent synthesis would start from a precursor that already contains an oxygen functionality at the 2-position, such as 4-ethoxypyridine-2-carboxylic acid or its ester. The reduction of the carboxylic acid or ester functionality to the primary alcohol can be achieved using a strong reducing agent like LiAlH₄ in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemistrysteps.comlibretexts.org For example, the reduction of ethyl 4-ethoxypicolinate would yield this compound. echemi.com

A plausible synthetic sequence is outlined below:

Esterification: Start with commercially available 4-hydroxypyridine-2-carboxylic acid and esterify it to ethyl 4-hydroxypyridine-2-carboxylate. sigmaaldrich.comchemicalbook.comnih.gov

Etherification: Perform a Williamson ether synthesis on the hydroxyl group using ethyl iodide and a base like K₂CO₃ to obtain ethyl 4-ethoxypyridine-2-carboxylate. tandfonline.com

Reduction: Reduce the ester group to the primary alcohol using LiAlH₄ to yield the final product, this compound. libretexts.org

Catalytic Approaches in Pyridine-Methanol Synthesis

Modern synthetic chemistry increasingly employs catalytic methods to improve efficiency, selectivity, and environmental friendliness. Several catalytic approaches are relevant to the synthesis of this compound and its analogues.

Catalytic hydrogenation is a powerful tool for the reduction of carbonyl groups. While LiAlH₄ is effective, catalytic hydrogenation over transition metal catalysts (e.g., palladium, platinum, or ruthenium) offers an alternative for the reduction of esters or aldehydes to alcohols, often under milder conditions. thieme.de

The oxidation of a methyl group to an aldehyde can also be achieved catalytically. For example, iron-catalyzed aerobic oxidation of benzylic C-H bonds has been developed, which could potentially be applied to substrates like 4-ethoxy-2-methylpyridine. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the direct arylation of pyridylmethyl silyl (B83357) ethers, providing a route to aryl(pyridyl)methanols. While not directly applicable to the synthesis of the title compound, this highlights the potential of catalytic C-C bond formation in building complex pyridylmethanol structures.

Below are interactive data tables summarizing key intermediates and reaction types discussed.

Table 1: Key Intermediates in the Synthesis of this compound

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

| 4-Hydroxypyridine-2-carboxylic acid | 22468-26-4 | C₆H₅NO₃ | Starting material sigmaaldrich.comchemicalbook.comnih.gov |

| Ethyl 4-ethoxypyridine-2-carboxylate | 71777-70-3 | C₁₀H₁₃NO₃ | Intermediate echemi.com |

| 4-Ethoxy-2-methylpyridine | 18615-87-7 | C₈H₁₁NO | Intermediate chemsrc.com |

| 4-Ethoxy-2-methylpyridine 1-oxide | 26883-31-8 | C₈H₁₁NO₂ | Intermediate bldpharm.com |

| 5-Bromo-2-ethoxypyridine-4-carboxaldehyde | 1224604-10-7 | C₈H₈BrNO₂ | Analogue Intermediate |

Table 2: Summary of Synthetic Transformations

| Reaction Type | Reagents and Conditions | Starting Material Functional Group | Product Functional Group |

| N-Oxidation | H₂O₂ / Acetic Acid | Pyridine | Pyridine N-oxide |

| Williamson Ether Synthesis | Ethyl Halide, Base (e.g., K₂CO₃) | Hydroxyl | Ethoxy |

| Ester Reduction | LiAlH₄ / THF | Ester | Primary Alcohol |

| Aldehyde Reduction | NaBH₄ / Methanol | Aldehyde | Primary Alcohol |

| Methyl Group Oxidation | SeO₂ / Dioxane | Methyl | Aldehyde |

| Nucleophilic Aromatic Substitution | NaOEt / Ethanol | Chloro | Ethoxy |

Asymmetric Catalytic Hydrogenation of Prochiral Precursors

Asymmetric hydrogenation represents a powerful tool for the enantioselective synthesis of chiral molecules, such as optically active pyridinemethanol derivatives. wikipedia.orgbeilstein-journals.org This method involves the reduction of a prochiral precursor, typically a ketone or an imine, using hydrogen gas in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand, directs the approach of hydrogen to one face of the substrate, leading to the preferential formation of one enantiomer. nih.gov

For the synthesis of chiral this compound, a suitable prochiral precursor would be 4-ethoxy-2-acylpyridine. The asymmetric hydrogenation of this ketone would yield the desired chiral alcohol. While specific examples for the asymmetric hydrogenation of 4-ethoxy-2-acylpyridine are not extensively detailed in the provided results, the general principles can be applied. Systems involving iridium(I) complexes with chiral phosphine (B1218219) ligands have proven effective for the asymmetric hydrogenation of related 2-substituted pyridines. wikipedia.org Additionally, chiral Brønsted acid catalysis, utilizing a Hantzsch ester as the hydride source, has been successfully applied to certain activated 2-alkyl pyridines. wikipedia.org

The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity and yield. For instance, ruthenium catalysts, particularly those with the BINAP ligand, are widely used for the asymmetric hydrogenation of various functionalized ketones. okayama-u.ac.jp The development of efficient and selective catalysts for the asymmetric hydrogenation of substituted pyridines remains an active area of research. ajchem-b.com

Table 1: Examples of Asymmetric Hydrogenation Systems for Pyridine Derivatives

| Catalyst System | Substrate Type | Key Features |

| Iridium(I)/Chiral Phosphine/I₂ | 2-Substituted Quinolines and Pyridines | Effective for activated substrates. wikipedia.org |

| Chiral Brønsted Acid/Hantzsch Ester | Activated 2-Alkyl Pyridines | Metal-free alternative. wikipedia.org |

| Rhodium/DuanPhos | N-acylated β-enamine ester | High turnover number and enantioselectivity. okayama-u.ac.jp |

| Ruthenium/TsDPEN | 2-(pyridine-2-yl) quinoline (B57606) derivatives | Produces chiral N and P-ligands with high enantioselectivity. ajchem-b.com |

Metal-Catalyzed Coupling Reactions for Pyridine Derivatization

Metal-catalyzed cross-coupling reactions are indispensable for the construction of carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to functionalized pyridine derivatives. eie.gruni-muenchen.desioc-journal.cn These reactions typically involve a transition metal catalyst, most commonly palladium, nickel, or copper, that facilitates the coupling of an organometallic reagent with an organic halide or triflate. eie.grresearchgate.net

The synthesis of this compound can be envisioned through various cross-coupling strategies. One approach involves the coupling of a suitable organometallic reagent with a 2-functionalized-4-ethoxypyridine. For instance, a Suzuki-Miyaura coupling could be employed, reacting 2-bromo-4-ethoxypyridine (B97223) with a boronic acid derivative containing the hydroxymethyl group. numberanalytics.com

Alternatively, the ethoxy group can be introduced via a C-N coupling reaction. For example, the reaction of 4-chloropyridinium chloride with anilines containing electron-donating groups like 4-ethoxyaniline has been shown to yield N-(pyridin-4-yl)benzene amines. mdpi.com While this example doesn't directly produce the target molecule, it demonstrates the feasibility of introducing substituents at the 4-position of the pyridine ring through metal-catalyzed C-N bond formation. In some cases, the solvent can participate in the reaction, as seen in the synthesis of 4-ethoxypyridine (B3339012) from the reaction of 1-(pyridin-4-yl)piperazine in ethanol. mdpi.com

Another relevant strategy is the reduction of a corresponding ester. For example, (2-iso-butylpyridin-3-yl)methanol was synthesized by the reduction of ethyl 2-iso-butylnicotinate using lithium aluminum hydride. acs.org Similarly, a precursor like methyl 4-ethoxypicolinate could be reduced to this compound. A method for the preparation of 4-pyridinemethanol (B147518) involves the reduction of methyl 4-picolinate using a mixture of sodium borohydride and lithium chloride in tetrahydrofuran. google.com

Table 2: Examples of Metal-Catalyzed Reactions for Pyridine Derivatization

| Reaction Type | Catalyst/Reagents | Application |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₃PO₄ | C-C bond formation. acs.org |

| C-N Coupling | Supported Cu(I) catalyst, K₂CO₃ | Synthesis of N-aryl pyridinamines. mdpi.com |

| Ester Reduction | LiAlH₄ | Reduction of esters to alcohols. acs.org |

| Ester Reduction | NaBH₄, LiCl | Reduction of esters to alcohols. google.com |

Green Chemistry Principles in Synthetic Pathways

The application of green chemistry principles is increasingly important in the synthesis of pyridine derivatives to minimize environmental impact and enhance sustainability. numberanalytics.com Key principles include the use of renewable feedstocks, waste minimization, energy efficiency, and the use of safer solvents and catalysts. numberanalytics.comresearchgate.net

Several strategies are being employed to develop greener synthetic routes for pyridines. bohrium.com Multicomponent reactions (MCRs) are highly efficient as they combine multiple starting materials in a single step, reducing reaction time, waste, and energy consumption. bohrium.comnih.gov The use of microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields. researchgate.netnih.gov

The choice of solvent is also a critical aspect of green chemistry. The use of environmentally benign solvents like water or ethanol, or even solvent-free conditions, is preferred over hazardous organic solvents. researchgate.net Furthermore, the development of recyclable catalysts, such as supported metal catalysts, contributes to greener processes by reducing metal contamination in the final product and allowing for catalyst reuse. sioc-journal.cn

Biocatalysis, using enzymes to perform chemical transformations, offers a highly sustainable and environmentally friendly alternative to traditional chemical synthesis for pyridine derivatives. numberanalytics.com These enzymatic reactions often proceed under mild conditions with high selectivity, further reducing the environmental footprint. numberanalytics.com

Coordination Chemistry of 4 Ethoxypyridin 2 Yl Methanol Ligands

Ligand Design Principles and Coordination Modes

The structure of (4-ethoxypyridin-2-yl)methanol, featuring a pyridine (B92270) ring, a hydroxyl group, and an ethoxy substituent, allows for specific and predictable coordination with metal ions. These structural elements are fundamental to its role as a versatile ligand in the formation of complex architectures.

N,O-Chelation via Pyridine Nitrogen and Hydroxyl Oxygen

A primary coordination mode of this compound involves the formation of a stable five-membered chelate ring through the simultaneous bonding of the pyridine nitrogen atom and the oxygen atom of the hydroxyl group to a metal center. This N,O-chelation is a common feature in the coordination chemistry of similar pyridyl-alcohol ligands. The formation of this chelate ring is entropically favored and results in enhanced stability of the resulting metal complexes. The presence of a metal ion can induce a nucleophilic attack of an alcohol molecule on a carbonyl group to form a hemiacetal, a reaction that can be facilitated by a pyridyl nitrogen atom capable of polarizing the carbonyl function. iucr.org In many complexes, the ligand coordinates to the metal as a bidentate N,O-donor, utilizing both the pyridine nitrogen and the deprotonated hydroxyl oxygen.

Denticity and Steric Considerations in Metal Coordination

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. libretexts.org While this compound typically acts as a bidentate ligand through its nitrogen and oxygen atoms, its coordination behavior can be influenced by steric factors. The ethoxy group at the 4-position of the pyridine ring introduces a degree of steric bulk. This steric hindrance can influence the geometry of the resulting metal complex and may affect its ability to form polymeric structures. mdpi.com For instance, bulkier substituents can prevent the formation of extended networks, favoring the formation of discrete dimeric or oligomeric structures instead. mdpi.com The interplay between the chelating ability of the N,O-donor set and the steric influence of the ethoxy group is a key factor in determining the final structure of the coordination compound.

Formation and Characterization of Metal Complexes

The reaction of this compound with various metal salts leads to the formation of a range of metal complexes. These complexes are typically synthesized by reacting the ligand and a metal salt in a suitable solvent, often an alcohol like methanol (B129727) or ethanol (B145695). researchgate.netbiointerfaceresearch.com The resulting products can be characterized using a variety of techniques, including single-crystal X-ray crystallography, infrared (IR) spectroscopy, and elemental analysis.

Mononuclear and Binuclear Transition Metal Complexes

This compound has been shown to form both mononuclear and binuclear complexes with transition metals. In mononuclear complexes, a single metal ion is coordinated by one or more ligand molecules. The geometry around the metal center in these complexes can vary, with common geometries including distorted square pyramidal and octahedral. iucr.org

Binuclear complexes, containing two metal centers, can also be formed. nih.govajol.inforsc.org In these structures, the this compound ligand can act as a bridging ligand, connecting the two metal ions. The bridging can occur through the oxygen atom of the hydroxyl group. The formation of mononuclear versus binuclear complexes can be influenced by the reaction conditions, the stoichiometry of the reactants, and the nature of the metal ion. mdpi.com

Investigation of Coordination Polymers and Extended Structures

In addition to discrete mononuclear and binuclear complexes, this compound and its derivatives can act as building blocks for the construction of coordination polymers. nih.govrsc.org These are extended structures in which metal ions are linked by bridging ligands to form one-, two-, or three-dimensional networks.

In a documented copper(II) complex, the deprotonated form of ethoxy(pyridin-2-yl)methanol, along with chloride ions, forms a tetranuclear complex that extends into a polymeric chain. iucr.org The ligand demonstrates its versatility by exhibiting different coordination modes within the same structure, acting as a μ2- and μ3-bridging ligand. Specifically, the oxygen atom of the ethoxy(pyridin-2-yl)methanolato ligand bridges multiple copper centers, while the pyridine nitrogen coordinates to a single copper ion. This intricate network is further stabilized by hydrogen bonding interactions. iucr.org

The ability of this ligand to participate in the formation of such extended structures highlights its potential in the design of crystalline materials with specific topologies and properties. The choice of metal ion and ancillary ligands can be used to tune the dimensionality and connectivity of the resulting coordination polymer. ub.edu

Diverse Metal Ion Coordination

The versatile nature of the this compound ligand allows it to coordinate with a wide range of metal ions. Research has demonstrated its ability to form stable complexes with various transition metals. The specific metal ion influences the resulting complex's geometry, nuclearity, and potential properties.

Complexes of the following metal ions with ligands structurally related to or including the this compound framework have been reported:

Manganese(II): Mn(II) complexes with related ligands have been synthesized and characterized. samipubco.commdpi.comekb.eg The geometry of these complexes is often octahedral. samipubco.comekb.eg

Iron(II): Fe(II) can form complexes where it is coordinated by ligands containing the pyridyl-alcohol moiety. samipubco.com These complexes often exhibit octahedral geometry. samipubco.com

Cobalt(II): Co(II) readily forms complexes with N,O-donor ligands. researchgate.netsamipubco.comekb.eg The resulting complexes can adopt various geometries, including octahedral. samipubco.comekb.eg

Nickel(II): Ni(II) complexes with similar Schiff base ligands have been synthesized, often displaying octahedral or square planar geometries. researchgate.netsamipubco.comsapub.org

Copper(II): The coordination chemistry of Cu(II) with this compound and related ligands is well-explored. iucr.orgresearchgate.netsamipubco.comekb.eg These complexes often feature distorted square pyramidal or octahedral geometries and can exist as mononuclear, binuclear, or polymeric structures. iucr.orgsamipubco.comekb.eg

Zinc(II): Zn(II) forms stable complexes with this type of ligand. researchgate.netsamipubco.comekb.egsapub.org Given its d¹⁰ electronic configuration, Zn(II) complexes are often colorless and typically adopt tetrahedral or octahedral geometries. libretexts.orgsamipubco.comekb.eg

Cadmium(II): Cd(II) complexes with related ligands have been reported, often resulting in the formation of coordination polymers or complexes with tetrahedral geometry. researchgate.netrsc.orgsamipubco.com

Mercury(II): Hg(II) has been shown to form complexes with similar Schiff base ligands, typically resulting in tetrahedral geometries. samipubco.com

Palladium(II): Pd(II) complexes with related ligands have been synthesized, and they commonly exhibit a square planar geometry. researchgate.netsamipubco.comresearchgate.net

Iridium and Ruthenium: While specific examples with this compound are less common in the initial search, related pyridyl-containing ligands are known to form stable complexes with iridium and ruthenium, which are of interest in catalysis and photophysics.

The following table provides a summary of the coordination characteristics of this compound with various metal ions, based on findings with this and structurally similar ligands.

| Metal Ion | Typical Coordination Geometry | Nuclearity |

| Mn(II) | Octahedral samipubco.comekb.eg | Mononuclear, Polymeric rsc.org |

| Fe(II) | Octahedral samipubco.com | Mononuclear, Polymeric rsc.org |

| Co(II) | Octahedral samipubco.comekb.eg | Mononuclear, Polymeric rsc.org |

| Ni(II) | Octahedral, Square Planar researchgate.netsamipubco.com | Mononuclear, Binuclear mdpi.com |

| Cu(II) | Distorted Square Pyramidal, Octahedral iucr.orgsamipubco.com | Mononuclear, Binuclear, Tetranuclear, Polymeric iucr.orgmdpi.com |

| Zn(II) | Tetrahedral, Octahedral samipubco.comekb.eg | Mononuclear, Polymeric rsc.org |

| Cd(II) | Tetrahedral samipubco.com | Polymeric rsc.org |

| Hg(II) | Tetrahedral samipubco.com | Mononuclear samipubco.com |

| Pd(II) | Square Planar samipubco.comresearchgate.net | Mononuclear samipubco.com |

| Ir | Octahedral | Mononuclear |

| Ru | Octahedral | Mononuclear, Binuclear ajol.info |

Influence of the 4-Ethoxy Substituent on Metal Binding

Electronic Effects on Metal-Ligand Interactions

The ethoxy group at the 4-position of the pyridine ring acts as an electron-donating group through the resonance effect. This donation of electron density increases the basicity of the pyridyl nitrogen atom, making it a stronger σ-donor towards a metal center. This enhanced donor strength is expected to result in stronger metal-ligand bonds compared to unsubstituted or electron-withdrawn pyridine ligands.

Studies on various 4-substituted pyridine complexes have established a clear correlation between the electronic nature of the substituent and the properties of the resulting metal complex. For instance, ruthenium(II) complexes with electron-donating groups, such as 4-methoxypyridine (B45360) and 4-aminopyridine, are more easily oxidized than those with electron-withdrawing substituents. researchgate.net This suggests that the this compound ligand would stabilize higher oxidation states of a coordinated metal ion less effectively than pyridines with electron-withdrawing groups. The increased electron density on the metal, resulting from the strong σ-donation of the 4-ethoxypyridine (B3339012) ligand, can lead to a red shift in the metal-to-ligand charge transfer (MLCT) bands in the electronic absorption spectra of its complexes. researchgate.net

The effect of substituents on the electronic properties of pyridine ligands can be quantified using Hammett parameters (σ). Electron-donating groups have negative Hammett values, and a linear free energy relationship often exists between the association constant of pyridine coordination and the Hammett constant of the substituent. nih.gov This correlation highlights how the electron-donating ethoxy group enhances the ligand's binding affinity.

Table 1: Comparison of Hammett Parameters for Various 4-Substituents on Pyridine

| Substituent | Hammett Parameter (σp) | Electronic Effect |

|---|---|---|

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |

| -NH₂ | -0.66 | Strong Electron-Donating |

| -OCH₂CH₃ (Ethoxy) | -0.24 | Electron-Donating |

| -OCH₃ (Methoxy) | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Weak Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | +0.23 | Weak Electron-Withdrawing |

| -COCH₃ | +0.50 | Electron-Withdrawing |

| -CN | +0.66 | Strong Electron-Withdrawing |

| -NO₂ | +0.78 | Strong Electron-Withdrawing |

This table presents generally accepted Hammett parameter values to illustrate the relative electronic effect of the ethoxy group.

Steric Modulation of Coordination Geometries

The steric influence of a substituent on a ligand can significantly affect the coordination number and geometry of the resulting metal complex. rsc.org For this compound, the ethoxy group is positioned at the 4-position, which is para to the coordinating nitrogen atom. This location minimizes direct steric hindrance at the metal center, unlike bulky substituents at the 2- or 6-positions (α-positions) which can severely restrict access to the metal ion. acs.org

Table 2: Comparison of Steric Parameters

| Substituent (at 4-position) | van der Waals Volume (ų) | Nature |

|---|---|---|

| -H | 4.5 | Minimal |

| -F | 7.9 | Small |

| -Cl | 19.9 | Moderate |

| -CH₃ | 22.4 | Moderate |

| -OCH₂CH₃ (Ethoxy) | 44.2 | Moderately Bulky |

| -CF₃ | 42.6 | Bulky |

| -C(CH₃)₃ | 69.1 | Very Bulky |

Note: The van der Waals volumes are approximate values used for comparison of relative steric bulk.

Ligand Exchange Dynamics and Stability of Metal-Ligand Adducts

The stability of metal complexes and the kinetics of their ligand exchange reactions are fundamentally linked to the electronic properties of the ligands involved. wikipedia.org The electron-donating nature of the 4-ethoxy group in this compound is expected to increase the stability of its metal adducts. A stronger σ-donating ligand forms a more stable metal-ligand bond, resulting in a larger formation constant (also known as a stability constant). kuey.netderpharmachemica.com Studies on palladium(II) complexes with substituted pyridines have shown that more basic ligands generally form more stable complexes, leading to higher catalytic activity, provided that steric hindrance is not a limiting factor. acs.org

The rate of ligand exchange is also influenced by these electronic effects. For dissociative ligand exchange mechanisms, where the rate-determining step is the breaking of the metal-ligand bond, a stronger bond will lead to a slower exchange rate. Research on ruthenium(II) complexes demonstrated that photoinduced ligand exchange with the solvent was significantly slower for complexes with electron-donating substituents (like 4-methoxypyridine) compared to those with electron-withdrawing groups. researchgate.net This suggests that metal complexes of this compound would exhibit relatively slow ligand exchange dynamics due to the stabilizing effect of the ethoxy group.

Kinetic studies on various metal carbonyl complexes have shown that ligand substitution often proceeds via a dissociative mechanism where the amine ligand (e.g., pyridine) breaks away in the initial step. researchgate.nettandfonline.com The rate of this dissociation is highly dependent on the strength of the metal-amine bond. Therefore, the enhanced basicity conferred by the 4-ethoxy group would likely result in a higher activation energy for ligand dissociation and, consequently, a more inert complex compared to analogues with less basic pyridine ligands.

Table 3: Representative Stability Constants (log K) and Ligand Exchange Rates for M(II) Complexes with 4-Substituted Pyridines

| 4-Substituent | Metal Ion | log K₁ | Ligand Exchange Rate Constant (k, s⁻¹) |

|---|---|---|---|

| -NH₂ | Cu(II) | 4.35 | Slow |

| -OCH₂CH₃ (Ethoxy) | Cu(II) | ~3.8 (Estimated) | Slow |

| -CH₃ | Cu(II) | 3.56 | Moderate |

| -H | Cu(II) | 2.50 | Moderate |

| -CN | Cu(II) | 0.82 | Fast |

| -NO₂ | Ru(II) | - | Fast (Photoinduced) |

Data is compiled from various sources for illustrative purposes. The values for the 4-ethoxy substituent are estimated based on established trends. Actual values may vary depending on the specific metal ion, solvent, and experimental conditions.

Catalytic Applications of 4 Ethoxypyridin 2 Yl Methanol Metal Complexes

Homogeneous Catalysis

Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild conditions. libretexts.org Metal complexes of (4-ethoxypyridin-2-yl)methanol are expected to be soluble in common organic solvents, making them suitable for various homogeneous catalytic transformations.

Hydrogenation and Dehydrogenation Reactions

The combination of a nitrogen donor and an alcohol function in the this compound ligand is reminiscent of ligands used in highly effective hydrogenation and dehydrogenation catalysts.

Hydrogenation: The hydrogenation of unsaturated compounds like alkenes, alkynes, and carbonyls is a fundamental transformation in organic synthesis. ias.ac.inwikipedia.org Ruthenium, rhodium, and iridium complexes are particularly well-studied for these reactions. wikipedia.org A hypothetical ruthenium complex of this compound could potentially catalyze the hydrogenation of ketones to alcohols. The reaction would likely proceed via a metal hydride intermediate, with the ligand's hydroxyl group possibly facilitating the transfer of protons. The performance of such catalysts is often compared using metrics like Turnover Number (TON) and Turnover Frequency (TOF).

Dehydrogenation: The reverse reaction, dehydrogenation, is crucial for generating hydrogen from liquid organic hydrogen carriers (LOHCs) like methanol (B129727) and for the synthesis of unsaturated compounds from saturated ones. mdpi.com Ruthenium complexes with pincer-type ligands containing an N-H or O-H functionality have shown remarkable activity in the dehydrogenation of alcohols. ethz.ch A complex of this compound could facilitate the dehydrogenation of alcohols, where the pyridine (B92270) nitrogen and the deprotonated alkoxide would stabilize the metal center and the ligand backbone could participate in proton abstraction steps. nih.govcnr.it For instance, the dehydrogenation of aqueous methanol is a key reaction for hydrogen production. ethz.ch

Table 1: Comparison of Representative Homogeneous Catalysts for Dehydrogenation of Alcohols

| Catalyst/Ligand System | Substrate | Conditions | Key Performance Metrics |

| [Ru(pincer-PNP)H(CO)] | Secondary Alcohols | Toluene, 110 °C | High yields (>95%) |

| Fe-PNP Complex | Methanol/Water | 94 °C, LiBF₄ | TON up to 51,000 ethz.ch |

| Manganese-PNP Complex | Aqueous Methanol | 92 °C, 8M KOH | 20,000 turnovers in 900h ethz.ch |

| Hypothetical [Ru((4-ethoxypyridin-2-yl)methoxo)(CO)(L)₂] | Benzyl Alcohol | Toluene, 100 °C | Expected high conversion |

Activation of Small Molecules (e.g., CO₂, H₂)

The activation of small, abundant molecules like carbon dioxide (CO₂) and dihydrogen (H₂) is a cornerstone of sustainable chemistry. nih.gov Metal complexes are pivotal in these transformations, often operating under milder conditions than heterogeneous systems. mdpi.com

CO₂ Hydrogenation: The conversion of CO₂ into methanol is considered a key technology for a carbon-neutral economy. mdpi.comresearchgate.net Homogeneous catalysts, particularly those based on ruthenium and manganese with pincer or multidentate ligands, have shown promise. ethz.chmdpi.com A metal complex of this compound could potentially catalyze the hydrogenation of CO₂. The basic nitrogen site could interact with the acidic CO₂ molecule, while the metal center, activated by H₂, would deliver hydrides. The reaction often proceeds via formate (B1220265) or formamide (B127407) intermediates. mdpi.com

H₂ Activation: The activation of dihydrogen can occur via several pathways, including oxidative addition or heterolytic cleavage across a metal-ligand bond. wikipedia.org The this compound ligand, particularly in its deprotonated (alkoxide) form, could facilitate the heterolytic cleavage of H₂. This process, a hallmark of metal-ligand cooperation, generates a metal hydride and a protonated ligand, which are key species in hydrogenation and dehydrogenation cycles. rsc.org

Table 2: Selected Homogeneous Systems for CO₂ Hydrogenation to Methanol

| Catalyst System | Additive/Solvent | Conditions | Turnover Number (TON) |

| Ru-Triphos | HNTf₂, THF | 140 °C, 80 bar H₂/CO₂ | 603 mdpi.com |

| Mn-PNP Complex | Ethanol (B145695) | 150 °C, 55 bar H₂/CO | >4000 mdpi.com |

| Ru-Pincer/Polyamine | NEt₃, THF | 150 °C, 50 bar H₂/CO₂ | Up to 1100 |

| Fe-Scorpionate | Pentaethylenehexamine | 80 °C, 75 bar H₂/CO₂ | Up to 2300 nih.gov |

Mechanistic Investigations of Catalytic Cycles

Understanding the reaction mechanism is crucial for designing more efficient catalysts. For complexes involving ligands like this compound, the key mechanistic question would be the role of the hydroxyl/alkoxide group.

A plausible catalytic cycle for the hydrogenation of a ketone, catalyzed by a hypothetical ruthenium complex of this compound, would likely involve the following steps:

H₂ Activation: The catalyst undergoes heterolytic activation of H₂ across the Ru-O bond, forming a ruthenium-hydride and a protonated ligand hydroxyl group.

Substrate Coordination: The ketone coordinates to the electron-deficient metal center.

Hydride Transfer: The hydride on the ruthenium center is transferred to the electrophilic carbonyl carbon of the ketone.

Proton Transfer: The proton from the ligand's hydroxyl group is transferred to the oxygen of the coordinated substrate.

Product Release: The resulting alcohol product is released, regenerating the active catalyst for the next cycle.

This proposed mechanism highlights the concept of metal-ligand cooperation, where the ligand is not merely a spectator but an active participant in the bond-making and bond-breaking processes. nih.govnih.govmdpi.com

Heterogeneous Catalysis (if applicable, based on coordination polymer research)

While the focus has been on homogeneous catalysis, this compound could also be used to construct heterogeneous catalysts. By incorporating the ligand into a coordination polymer (CP) or a metal-organic framework (MOF), it is possible to combine the high activity of a molecular catalytic site with the robustness and recyclability of a solid catalyst. mdpi.comchemistryviews.orgadamasuniversity.ac.inrsc.orgrsc.org

Coordination polymers where the metal nodes act as Lewis acidic sites and the ligand provides functional groups can catalyze various organic transformations. mdpi.comchemistryviews.org A CP constructed from a metal like Zn(II) or Cu(II) and this compound could potentially act as a heterogeneous catalyst for reactions such as Knoevenagel condensations or the cycloaddition of CO₂ to epoxides. mdpi.comnih.gov The porous nature of such materials would allow for substrate diffusion to the active sites within the framework. adamasuniversity.ac.inrsc.org The stability and reusability of such a catalyst would be key advantages over its homogeneous counterpart. rsc.org

Role of Metal-Ligand Cooperation in Catalytic Efficiency

Metal-ligand cooperation (MLC) is a powerful concept in catalysis where both the metal center and the ligand actively participate in substrate activation. rsc.org Ligands like this compound are prime candidates for MLC due to the presence of the pyridine ring and the adjacent methanol arm.

The pyridine ring can undergo reversible dearomatization-aromatization, a known MLC pathway. ethz.ch In this scenario, the dearomatized ligand can act as a proton or hydride reservoir. More commonly for this type of ligand, the alkoxide group formed upon deprotonation can act as an internal base, facilitating proton abstraction from a substrate or the heterolytic cleavage of H₂. nih.govrsc.org This bifunctional nature, where the metal acts as a Lewis acid and the ligand as a Brønsted base, can significantly lower the activation barriers for catalytic reactions, leading to enhanced efficiency. nih.gov

Design Principles for Novel Catalytic Systems

The design of new catalysts based on the this compound scaffold would be guided by several key principles:

Choice of Metal: The choice of the central metal ion (e.g., Ru, Ir, Fe, Mn) is critical. First-row transition metals like iron and manganese are attractive due to their low cost and low toxicity, while second and third-row metals like ruthenium and iridium often exhibit higher activity for hydrogenation reactions. ethz.ch

Electronic Tuning: The electronic properties of the catalyst can be fine-tuned by modifying the ligand. While the ethoxy group is fixed in this case, further substitution on the pyridine ring could modulate the electron density at the metal center, influencing its reactivity.

Steric Environment: The steric bulk around the metal center, controlled by ancillary ligands, can influence substrate selectivity and catalyst stability.

Bifunctionality: The design should explicitly leverage the bifunctional nature of the ligand. Ensuring the accessibility of both the metal's coordination sites and the ligand's hydroxyl group is crucial for promoting metal-ligand cooperation.

Immobilization: For heterogeneous applications, the design of the coordination polymer should aim for high surface area, robust framework stability, and accessible, well-defined active sites. rsc.org

Theoretical and Computational Investigations of 4 Ethoxypyridin 2 Yl Methanol and Its Derivatives

Density Functional Theory (DFT) Studies of Electronic Structure

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. dntb.gov.ua For pyridine (B92270) derivatives, DFT calculations are widely used to determine optimized geometries, electronic properties, and spectroscopic features. researchgate.netresearchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray diffraction. researchgate.net

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

For pyridine derivatives, the HOMO is typically a π-orbital distributed over the aromatic ring, while the LUMO is a π*-antibonding orbital. The precise energy levels and distribution of these orbitals are modulated by the electronic effects of the substituents. In (4-ethoxypyridin-2-yl)methanol, the electron-donating ethoxy group and the hydroxymethyl group are expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. DFT calculations allow for the visualization of these orbitals and the quantification of their energies.

Table 1: Representative FMO Energies and Properties for a Substituted Pyridine Derivative (Calculated via DFT) Data is illustrative and based on typical values for related methoxypyridine derivatives.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.2 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |

Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution, hybridization, and intramolecular charge transfer (ICT) interactions within a molecule. juniperpublishers.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.defaccts.de This analysis provides a quantitative picture of bonding interactions and electron delocalization.

NBO analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs. uni-muenchen.de For this compound, key interactions would include the delocalization of lone pair electrons from the oxygen atoms (of the ethoxy and methanol (B129727) groups) and the nitrogen atom of the pyridine ring into antibonding orbitals of the ring. The stabilization energy (E(2)) associated with these interactions can be calculated to quantify their importance. This analysis helps in understanding the influence of substituents on the aromatic system's electron density and reactivity. researchgate.netresearchgate.net

Table 2: Illustrative NBO Analysis Results for Key Interactions Data is representative of interactions found in substituted pyridine systems.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C2-C3) | ~25-35 | Lone pair delocalization into the pyridine ring |

| LP (Oethoxy) | π* (C4-C3) | ~15-25 | Resonance effect of the ethoxy group |

| σ (C-H) | σ* (C-O) | ~2-5 | Hyperconjugation |

Theoretical vibrational spectroscopy, performed using DFT, is an essential tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

For this compound, DFT calculations can predict the characteristic vibrational frequencies for its functional groups. For instance, the O-H stretching frequency of the methanol group, C-O stretching of the ether, C-N stretching within the pyridine ring, and various C-H vibrations can be calculated. Often, calculated frequencies are systematically higher than experimental values due to the harmonic approximation and are corrected using empirical scaling factors to improve agreement with experimental spectra. researchgate.net This allows for an unambiguous assignment of the observed spectral bands. researchgate.netnih.gov

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound Frequencies are illustrative and based on typical values for related compounds.

| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) |

|---|---|---|

| -OH (methanol) | O-H Stretch | ~3650 |

| Pyridine Ring | C=N/C=C Stretch | ~1600-1550 |

| -CH2- (methanol) | C-H Stretch (asymmetric) | ~2950 |

| -O-CH2CH3 (ethoxy) | C-O Stretch | ~1250 |

| Pyridine Ring | Ring Breathing | ~1000 |

Natural Bond Orbital (NBO) Analysis

Molecular Dynamics Simulations for Conformational Analysis

While DFT calculations are excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, allowing for the exploration of the potential energy surface and the identification of stable conformers and the barriers between them. rsc.org

Quantum Chemical Analysis of Reaction Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these methods can identify transition states, intermediates, and the corresponding activation energies, providing a detailed, step-by-step picture of the reaction pathway. ijirss.comresearchgate.net

The synthesis of this compound can be achieved through various routes, with a common approach being the reduction of a precursor such as 4-ethoxypyridine-2-carbaldehyde or a derivative of 4-ethoxypyridine-2-carboxylic acid. Quantum chemical analysis can be used to investigate the mechanisms of these reduction reactions.

For example, in the case of a borohydride (B1222165) reduction of the corresponding aldehyde, DFT calculations can model the entire reaction coordinate. This includes the formation of the initial reactant complex, the nucleophilic attack of the hydride on the carbonyl carbon, the structure of the transition state, and the formation of the final alkoxide intermediate. dntb.gov.ua The calculated energy barrier (activation energy) for the transition state provides a quantitative measure of the reaction's feasibility. cardiff.ac.uk Comparing different possible pathways, such as those involving different catalysts or reaction conditions, allows for the prediction of the most favorable synthetic route. mdpi.comrsc.org These theoretical insights are invaluable for optimizing reaction yields and selectivity in a laboratory setting. c2fuel-project.eu

Elucidation of Catalytic Intermediates and Transition States

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), provides indispensable tools for mapping the intricate pathways of catalytic reactions involving ligands such as this compound. These methods allow for the detailed characterization of short-lived, high-energy species—catalytic intermediates and transition states—that are often impossible to observe experimentally. rsc.org By modeling the potential energy surface of a reaction, researchers can elucidate complete catalytic cycles, identify rate-determining steps, and rationally design more efficient catalysts.

A prominent example relevant to pyridylmethanol ligands is the metal-catalyzed acceptorless dehydrogenation of alcohols, a process that generates aldehydes or ketones and hydrogen gas. connectedpapers.com For a complex formed with this compound, the catalytic cycle is initiated by the coordination of the ligand's hydroxyl group and pyridyl nitrogen to the metal center. DFT calculations can model this initial adduct and the subsequent crucial steps. A key intermediate is the metal-alkoxide species, formed via deprotonation of the coordinated alcohol. This step is often facilitated by a cooperative effect, where the basicity of another ligand or an external base assists in the proton abstraction. nih.gov

The central event in the dehydrogenation is the transfer of a hydride (H⁻) from the alcohol's α-carbon to the metal center, which proceeds through a high-energy transition state. sciengine.com Computational modeling is critical for locating the geometry of this transition state and calculating its associated energy barrier (activation energy). rsc.orgnih.gov For instance, studies on ruthenium-pincer complexes in methanol dehydrogenation have used DFT to map the free energy profile, showing how the catalyst and substrate interact during the hydride transfer. sciengine.comacs.org The calculations reveal that the transition state often involves a six-membered ring structure that stabilizes the transfer process. nih.gov Following the hydride transfer and formation of the corresponding aldehyde, the product is released, and the catalyst is regenerated for the next cycle.

The computed free energies for each intermediate and transition state allow for the construction of a complete reaction profile. This profile reveals the kinetic feasibility of the proposed mechanism and pinpoints the transition state with the highest energy, which corresponds to the rate-limiting step of the entire catalytic process. sciengine.comacs.org

| Catalytic Step | Description | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Alcohol Dehydrogenation | Proton transfer from methanol to the ligand and hydride transfer to the Ru center, forming formaldehyde. | 25.6 | nih.gov |

| Methanediol (B1200039) Dehydrogenation | Hydride transfer from methanediol (hydrated formaldehyde) to the Ru center, forming formic acid. | 19.6 | nih.gov |

| Formic Acid Dehydrogenation | Hydride transfer from formic acid to the Ru center, releasing CO₂. | 15.8 | nih.govacs.org |

| H₂ Release | Release of a hydrogen molecule from the Ru-dihydride intermediate to regenerate the active catalyst. | 26.5 | sciengine.com |

Predictive Modeling of Ligand-Metal Interactions and Complex Stability

Predictive modeling plays a crucial role in understanding the fundamental nature of the coordination bond between a ligand like this compound and a metal ion, which in turn governs the stability and reactivity of the resulting complex. solubilityofthings.com Computational methods can quantify the strength and character of these interactions, providing insights that guide the design of new ligands and catalysts.

Quantum chemical analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, are powerful predictive tools. nih.govscielo.org.mx QTAIM examines the topology of the electron density (ρ(r)) to characterize chemical bonds. mdpi.com For a metal-ligand bond, the value of the electron density and its Laplacian (∇²ρ(r)) at the bond critical point can distinguish between shared-shell (covalent) interactions and closed-shell (electrostatic or ionic) interactions. nih.govmdpi.com NBO analysis, on the other hand, investigates charge transfer and orbital interactions between the ligand's donor atoms (the nitrogen and oxygen of this compound) and the metal's vacant orbitals. This method provides a quantitative measure of the stabilization energy arising from these donor-acceptor interactions, directly correlating with the strength of the coordination bond. scielo.org.mxuio.no

These theoretical models are instrumental in predicting the stability of metal complexes. The electronic properties derived from QTAIM and NBO analyses can be correlated with experimentally determined stability constants (log K or logβ), which are the ultimate measure of a complex's thermodynamic stability in solution. solubilityofthings.comd-nb.info For example, strong orbital interactions identified by NBO analysis typically correspond to a more stable complex and a higher stability constant.

More recently, machine learning has emerged as a complementary approach for high-throughput screening and prediction. d-nb.info Quantitative Structure-Property Relationship (QSPR) models can be trained on large datasets of known metal-ligand complexes to predict stability constants for new, untested ligands. mdpi.comnih.gov These models use a set of calculated molecular descriptors for both the metal and the ligand—such as electronegativity, size, and charge—to build a predictive algorithm, accelerating the discovery of ligands with optimal stability and selectivity for specific metal ions. d-nb.infonih.gov

| Interaction Bond | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Bond Character |

|---|---|---|---|

| Fe–O (phenolic) | 0.091 | 0.370 | Predominantly ionic |

| Fe–N (azomethine) | 0.076 | 0.301 | Predominantly ionic |

| Fe–N (pyridyl) | 0.068 | 0.265 | Predominantly ionic |

Advanced Spectroscopic and Analytical Research Methodologies in 4 Ethoxypyridin 2 Yl Methanol Studies

Structural Elucidation Techniques

Structural elucidation is primarily achieved through a combination of spectroscopic methods that probe the molecular structure at the atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of (4-ethoxypyridin-2-yl)methanol.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, the expected signals would correspond to the ethoxy group protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), the protons on the pyridine (B92270) ring, the methylene protons of the methanol (B129727) group, and the hydroxyl proton. The exact chemical shifts and coupling constants are influenced by the solvent used and the electronic effects of the substituents on the pyridine ring. sigmaaldrich.commdpi.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, distinct signals are expected for the two carbons of the ethoxy group, the five carbons of the pyridine ring (with the carbon bearing the ethoxy group shifted significantly downfield), and the carbon of the methanol group. mdpi.comrsc.orgrsc.org The chemical shifts provide insight into the electronic structure of the molecule. sigmaaldrich.comchemicalbook.com

Below is a table summarizing typical NMR data for related structures, which can be used to predict the spectral features of this compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | Chemical Shift (ppm) |

| Ethoxy-CH₃ | ~1.4 (triplet) |

| Ethoxy-CH₂ | ~4.1 (quartet) |

| Pyridine-H3 | ~6.7 (doublet) |

| Pyridine-H5 | ~6.8 (doublet of doublets) |

| Pyridine-H6 | ~8.1 (doublet) |

| Methanol-CH₂ | ~4.7 (singlet) |

| Methanol-OH | Variable |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are employed to identify the functional groups present in this compound. smolecule.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, broadened by hydrogen bonding. docbrown.info C-H stretching vibrations of the aromatic ring and the aliphatic ethoxy and methanol groups typically appear around 3100-2850 cm⁻¹. docbrown.info The C-O stretching vibrations of the ether and alcohol functionalities are expected in the 1300-1000 cm⁻¹ region. researchgate.net Vibrations associated with the pyridine ring (C=C and C=N stretching) will also be present in the fingerprint region (approximately 1600-1400 cm⁻¹). wiley.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netphysicsopenlab.org The C-O stretching mode is typically observed around 1000 cm⁻¹. physicsopenlab.orgplus.ac.at The symmetric and asymmetric stretching modes of the methyl group appear in the 2800-3000 cm⁻¹ range. physicsopenlab.org Raman spectroscopy can be particularly useful for studying the solid-state packing and intermolecular interactions. spectroscopyonline.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (H-bonded) | 3400-3200 | IR |

| Aromatic C-H Stretch | ~3100-3000 | IR, Raman |

| Aliphatic C-H Stretch | ~3000-2850 | IR, Raman |

| C=C, C=N Stretch (Pyridine) | ~1600-1400 | IR, Raman |

| C-O Stretch (Ether & Alcohol) | ~1300-1000 | IR, Raman |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation patterns. ambeed.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule will be ionized to produce a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, respectively. The high-resolution mass spectrum (HRMS) can confirm the molecular formula. mdpi.com

The fragmentation of this compound is expected to follow characteristic pathways. libretexts.org Common fragmentation patterns for similar compounds involve the loss of the ethoxy group, the hydroxymethyl group, or cleavage of the pyridine ring. researchgate.netnsf.govnih.gov For instance, the loss of a water molecule from the protonated molecule is a common fragmentation pathway for alcohols. core.ac.uk

Predicted Fragmentation Pathways:

Loss of H₂O from the methanol group.

Loss of the ethoxy radical (•OCH₂CH₃).

Cleavage of the C-C bond between the pyridine ring and the methanol group.

Ring fragmentation of the pyridine moiety.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. rsc.org The pyridine ring in this compound is a chromophore that absorbs UV light. The presence of the ethoxy and methanol substituents will influence the wavelength of maximum absorption (λ_max).

The electronic spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. msu.edu Aromatic compounds typically exhibit strong π → π* transitions at lower wavelengths and weaker n → π* transitions at higher wavelengths. up.ac.za The solvent can also affect the position and intensity of these absorption bands. researchgate.net

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | ~200-280 |

| n → π | ~270-350 |

Mass Spectrometry (MS)

Solid-State Characterization

The arrangement of molecules in the solid state is investigated using techniques that probe the crystalline structure.

Furthermore, X-ray diffraction reveals the supramolecular structure, which is the arrangement of molecules in the crystal lattice. mdpi.com This includes the identification of intermolecular interactions such as hydrogen bonds (e.g., between the hydroxyl group of one molecule and the nitrogen atom of a neighboring pyridine ring) and π-π stacking interactions between the aromatic rings. ufl.edu These interactions are crucial in determining the physical properties of the solid material.

| Parameter | Information Obtained |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal. mdpi.com |

| Space Group | Symmetry of the crystal lattice. mdpi.com |

| Atomic Coordinates | Precise positions of all atoms in the molecule. |

| Bond Lengths & Angles | Geometric parameters of the molecule. researchgate.net |

| Torsion Angles | Conformational details of the molecule. |

| Intermolecular Interactions | Hydrogen bonding, π-π stacking, van der Waals forces. mdpi.com |

Powder X-ray Diffraction for Polymorphs and Coordination Polymers

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique used to characterize crystalline materials. In the study of pyridine derivatives like this compound, PXRD is crucial for identifying and distinguishing polymorphic forms and for confirming the bulk purity and structure of coordination polymers. semanticscholar.org Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect in materials science and pharmaceuticals, as different polymorphs can exhibit varied physical properties such as solubility and stability. mdpi.comcore.ac.uk

The principle of PXRD involves irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). Each crystalline solid produces a unique diffraction pattern, characterized by the position and intensity of peaks, which acts as a "fingerprint" for that specific crystal structure. researchgate.net For new compounds, an experimental PXRD pattern is often compared with a pattern simulated from single-crystal X-ray diffraction (SCXRD) data to confirm the phase purity of the bulk sample. researchgate.netrsc.org

In the context of polymorphism, PXRD is the definitive tool for identification. Different polymorphs of a compound will produce distinct PXRD patterns. mdpi.com For example, studies on the drug nateglinide (B44641) demonstrate how different polymorphic forms (designated as H, B, and C) show unique peaks in their respective PXRD patterns, allowing for their unambiguous identification. researchgate.net Similarly, research on other pyridine-containing compounds, such as isoniazid (B1672263) derivatives, has utilized PXRD to identify and characterize six different polymorphic forms, highlighting the technique's power in solid-state chemistry. core.ac.uk

When this compound acts as a ligand in the formation of coordination polymers, PXRD is essential for verifying that the synthesized bulk material corresponds to the structure determined by single-crystal X-ray analysis. acs.orgacs.org Coordination polymers involving pyridyl ligands are often synthesized via hydrothermal or solution-based methods, and PXRD analysis confirms the homogeneity and crystallinity of the resulting product. acs.orgarabjchem.org Researchers confirm phase purity by overlaying the experimental PXRD pattern from the synthesized powder with the pattern simulated from the SCXRD data of a single crystal. A good match between the peak positions in the two patterns indicates a pure, homogeneous crystalline phase. rsc.orgarabjchem.org

| 2θ Angle (°) | Relative Intensity (%) | Assignment |

| 10.5 | 100 | Polymorph A - Characteristic Peak |

| 12.8 | 85 | Polymorph A - Characteristic Peak |

| 15.2 | 40 | Common Peak |

| 18.1 | 95 | Polymorph B - Characteristic Peak |

| 21.0 | 70 | Common Peak |

| 24.5 | 100 | Polymorph B - Characteristic Peak |

| This table presents hypothetical PXRD data for two polymorphs of a pyridine derivative to illustrate how different forms are distinguished by their unique diffraction patterns. Each polymorph has a distinct set of characteristic peaks. |

Electrochemical Investigations of Redox Properties

Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the redox properties of molecules like this compound. These studies provide insight into the electron transfer processes, revealing the potentials at which the compound can be oxidized or reduced. The redox behavior of the pyridine ring is highly sensitive to the nature and position of its substituents. mdpi.comresearchgate.net

In a typical CV experiment, the potential of a working electrode is swept linearly versus time, and the resulting current is measured. For a redox-active species, this process generates a voltammogram with peaks corresponding to oxidation and reduction events. The peak potentials (anodic peak potential, Epa, and cathodic peak potential, Epc) provide information about the thermodynamics of the electron transfer. For reversible processes, the formal redox potential (E0') can be estimated as the average of the two peak potentials.

Studies on various pyridine derivatives show a clear correlation between their molecular structure and electrochemical behavior. Electron-donating groups, such as the ethoxy group in this compound, generally make the pyridine ring more electron-rich, thus making it easier to oxidize (lower oxidation potential) and harder to reduce (more negative reduction potential). Conversely, electron-withdrawing groups facilitate reduction. mdpi.comresearchgate.net

For instance, research on a series of pyridine derivatives showed that compounds with electron-donating substituents exhibit more negative cathodic peak potentials, while those with electron-withdrawing groups show an increase in this potential. mdpi.com In another study, the redox properties of a luminescent organic radical containing two pyridyl groups, bisPyTM, were investigated using CV. It displayed a reversible reduction wave at a formal potential of -0.57 V (vs. Fc+/Fc), indicating its electron-accepting ability. rsc.org The electrochemical behavior of 4-methoxypyridine (B45360), an analogue of the ethoxy-substituted title compound, has also been studied to understand its adsorption and stabilizing properties on metal surfaces, demonstrating that its redox properties are key to its function. acs.orgacs.org

These investigations are crucial for applications where electron transfer is key, such as in the development of catalysts, sensors, or redox-active materials. By analogy with related structures, the this compound molecule is expected to undergo redox processes centered on the pyridine ring, which would be significantly influenced by the electron-donating ethoxy group and the methanol substituent.

| Compound | Redox Process | Potential (V vs. Fc+/Fc) | Characteristics | Source |

| bisPyTM | Reduction | -0.57 | Reversible | rsc.org |

| PyBTM | Reduction | -0.74 | Reversible | rsc.org |

| TTM | Reduction | -0.99 | Reversible | rsc.org |

| Trifluoroacetylpyridinium | Reduction | -1.97 | Irreversible | nih.govacs.orgucl.ac.uk |

| This table summarizes the experimentally determined reduction potentials for several pyridine derivatives, illustrating the influence of different substituents on their redox properties. The potentials are referenced against the ferrocenium/ferrocene (Fc+/Fc) couple. |

Derivatization Strategies and Structure Reactivity Relationships in Chemical Research

Systematic Modifications at the Pyridine (B92270) Ring

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile scaffold in chemical synthesis. slideshare.net Its electronic nature and susceptibility to chemical transformation can be modulated by the introduction of various substituents.

Influence of Substituents on Electronic and Steric Properties

The electronic properties of the pyridine ring in (4-ethoxypyridin-2-yl)methanol are significantly influenced by its substituents: the ethoxy group at the 4-position and the methanol (B129727) group at the 2-position. Substituents on an aromatic ring can exert their influence through inductive and resonance effects. libretexts.orglibretexts.org Electron-donating groups increase the electron density of the ring, making it more reactive towards electrophiles, while electron-withdrawing groups decrease electron density, rendering the ring more susceptible to nucleophilic attack. libretexts.orgquora.com

The ethoxy group at the 4-position is an electron-donating group through resonance, where the lone pair of electrons on the oxygen atom can delocalize into the pyridine ring. libretexts.org This increases the electron density, particularly at the ortho and para positions relative to the substituent. Conversely, the nitrogen atom in the pyridine ring is more electronegative than carbon, exerting an electron-wihdrawing inductive effect that deactivates the ring towards electrophilic substitution compared to benzene (B151609). uoanbar.edu.iqgcwgandhinagar.com

Steric effects, which arise from the spatial arrangement of atoms, also play a crucial role. rsc.org Bulky substituents can hinder the approach of reagents to nearby reactive sites, a phenomenon known as steric hindrance. psu.edu In this compound, the size of the ethoxy and methanol groups can influence the accessibility of the nitrogen lone pair and the adjacent carbon atoms. The steric hindrance can affect reaction rates and, in some cases, dictate the regioselectivity of a reaction. psu.edu For instance, the presence of a substituent at the 2-position can sterically hinder reactions at the nitrogen atom and the 3-position of the pyridine ring. msu.edu

| Substituent Position | Electronic Effect | Steric Effect |

| 4-Ethoxy | Electron-donating (Resonance) | Moderate |

| 2-Methanol | Weakly Electron-withdrawing (Inductive) | Moderate |

| Pyridine Nitrogen | Electron-withdrawing (Inductive) | Site for protonation and alkylation |

Exploration of Different Ether Linkages (e.g., Methoxy (B1213986), Ethoxy)

The nature of the alkoxy group at the 4-position can be varied to fine-tune the electronic and steric properties of the pyridine ring. A common variation is the replacement of the ethoxy group with a methoxy group. While both are electron-donating through resonance, the ethoxy group is slightly bulkier than the methoxy group. This seemingly small difference can have measurable effects on the molecule's properties and reactivity.

Computational studies comparing 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine (B98874) have shown that the nature of the alkoxy group can influence the electrophilicity of the pyridine ring and its reactivity towards nucleophiles. researchgate.netresearchgate.net While some studies suggest that the difference in reactivity between methoxy and ethoxy derivatives can be minimal in certain reactions, other research indicates that the bulkier ethoxy group can lead to different hydrogen bonding patterns and crystal packing. rsc.org The choice between a methoxy and an ethoxy group can therefore be a strategic decision in the design of molecules with specific properties.

Modifications at the Methanol Hydroxyl Group

The hydroxyl group of the methanol substituent at the 2-position is a key functional group that can be readily modified. Derivatization strategies often target this group to alter the molecule's polarity, hydrogen-bonding capacity, and reactivity.

Common modifications include:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion of the primary alcohol to an aldehyde or a carboxylic acid.

Replacement: Substitution of the hydroxyl group with other functional groups, such as halides or amines.

Impact of Structural Variations on Chemical Reactivity

The systematic modifications discussed above have a direct and predictable impact on the chemical reactivity of this compound and its derivatives.

Alterations in Acid-Base Properties